molecular formula C11H20Cl2N2OS B1658080 Tamitinol dihydrochloride CAS No. 59496-23-0

Tamitinol dihydrochloride

Cat. No.: B1658080
CAS No.: 59496-23-0
M. Wt: 299.3 g/mol
InChI Key: TYNOKGPWHONZDV-UHFFFAOYSA-N
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Description

These salts are often synthesized to enhance solubility, stability, or bioavailability compared to their freebase counterparts .

Properties

IUPAC Name

4-(ethylaminomethyl)-2-methyl-5-(methylsulfanylmethyl)pyridin-3-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2OS.2ClH/c1-4-12-6-10-9(7-15-3)5-13-8(2)11(10)14;;/h5,12,14H,4,6-7H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNOKGPWHONZDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C(=NC=C1CSC)C)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30208193
Record name Tamitinol dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30208193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59496-23-0
Record name Tamitinol dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059496230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tamitinol dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30208193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(ethylamino)methyl]-2-methyl-5-[(methylthio)methyl]pyridin-3-ol dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.154
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TAMITINOL DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P1SGU7HI0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

  • Tamitinol can be synthesized through a reaction involving cystamine (2,2’-Dithiobis(ethylamine)).
  • The synthetic route typically involves the thermal decarboxylation of cysteine, resulting in the formation of cystamine.
  • Industrial production methods may vary, but the key step remains the conversion of cysteine to cystamine.
  • Chemical Reactions Analysis

    • Tamitinol undergoes various chemical reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions used in these reactions are specific to the desired transformation.
    • Major products formed from these reactions depend on the specific reaction type and starting materials.
  • Scientific Research Applications

    Pharmacological Applications

    Tamitinol dihydrochloride is primarily recognized for its role in treating neurological conditions, particularly Parkinson's disease. It is classified as an anti-Parkinson drug, which indicates its potential effectiveness in managing symptoms associated with this neurodegenerative disorder .

    Drug Development and Research

    This compound has been explored in various research contexts, particularly concerning its binding properties and therapeutic index. Studies have indicated that it can be used as a model compound for assessing drug-receptor interactions through advanced techniques such as micro-X-ray fluorescence . These methods allow researchers to estimate the selectivity of Tamitinol against other compounds and its binding affinities to specific receptors.

    Case Studies

    Several case studies highlight the efficacy of Tamitinol in clinical settings. For instance, research presented in a PhD thesis examined the compound's potential in randomized controlled trials for treating Parkinson's disease, emphasizing its pharmacokinetic properties and safety profiles .

    Comparative Analysis of this compound

    To better understand the applications of this compound, a comparative analysis with other anti-Parkinson medications can be beneficial. Below is a summary table illustrating key characteristics:

    Compound Classification Mechanism of Action Clinical Use
    This compoundAnti-ParkinsonDopaminergic enhancementManagement of Parkinson's symptoms
    LevodopaPrecursor to dopamineConverts to dopamine in the brainPrimary treatment for Parkinson's
    PramipexoleDopamine agonistDirectly stimulates dopamine receptorsUsed for early-stage Parkinson's

    Mechanism of Action

    • The exact mechanism by which Tamitinol exerts its effects is not fully elucidated.
    • It likely involves interactions with molecular targets and pathways related to cognitive function and brain health.
    • Further research is needed to understand its precise mode of action.
  • Comparison with Similar Compounds

    Comparison with Similar Dihydrochloride Compounds

    The following table summarizes key properties of Tamitinol dihydrochloride and structurally or functionally related compounds, based on available evidence:

    Compound CAS No. Molecular Formula Applications Safety/Handling
    Histamine Dihydrochloride 56-92-8 C₅H₉N₃·2HCl Biochemical research, neurotransmitter studies Acute toxicity (oral: Category 4); requires safe handling protocols
    Trientine Dihydrochloride Not specified C₆H₁₈N₄·2HCl Copper chelation therapy (Wilson’s disease) Approved for clinical use; regulated under BAN/WHO INN
    Hydroxypropyl p-Phenylenediamine Dihydrochloride 1928659-47-5 C₉H₁₄N₂O·2HCl Cosmetic hair dyeing Under evaluation by SCCS for safety in cosmetics
    Heptaminol Hydrochloride 543-15-7 C₈H₁₉NO·HCl Cardiovascular research (vasodilator) Requires medical monitoring post-exposure
    Putrescine Dihydrochloride 2066-73-9 C₄H₁₂N₂·2HCl Food science (biogenic amine analysis) Standardized for analytical preparations
    Key Findings from Comparative Analysis :

    Solubility and Stability: Dihydrochloride salts, including histamine and trientine derivatives, exhibit improved water solubility compared to their freebase forms, making them suitable for pharmaceutical formulations . this compound’s solubility profile is likely similar, though experimental data are absent in the provided evidence.

    Heptaminol hydrochloride demonstrates vasodilatory effects, suggesting that this compound may share cardiovascular applications if structurally related .

    Safety and Regulatory Status :

    • Histamine dihydrochloride is classified as acutely toxic (oral Category 4), emphasizing the need for stringent handling protocols for dihydrochloride compounds in laboratory settings .
    • Hydroxypropyl p-phenylenediamine dihydrochloride is under regulatory review for cosmetic use, reflecting the importance of safety assessments for dihydrochloride salts in consumer products .

    Biological Activity

    Tamitinol dihydrochloride is a compound primarily studied for its potential therapeutic effects, particularly in the context of neuropharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

    This compound, with the chemical formula C11H20Cl2N2OSC_{11}H_{20}Cl_2N_2OS and CID 6453819, belongs to a class of compounds known for their neurotropic effects. Its structure suggests potential interactions with various biological receptors, which are critical for its therapeutic efficacy.

    Tamitinol is believed to exert its biological effects through several mechanisms:

    • Receptor Binding : Tamitinol has shown affinity for neurotransmitter receptors, which may mediate its neuroprotective and therapeutic effects. The binding affinity is crucial for determining its therapeutic index, which is assessed by comparing its binding to different receptors .
    • Neurotransmitter Modulation : The compound may influence the levels of neurotransmitters in the brain, potentially enhancing dopaminergic activity, which is beneficial in treating conditions like Parkinson's disease .

    Pharmacological Activity

    The pharmacological profile of this compound includes:

    • Neuroprotective Effects : Studies indicate that Tamitinol can protect neuronal cells from oxidative stress and apoptosis, contributing to its potential use in neurodegenerative diseases .
    • Cognitive Enhancement : Preliminary research suggests that Tamitinol may improve cognitive function by modulating neurotransmitter systems .

    Data Table: Summary of Biological Activities

    Activity Effect Study Reference
    NeuroprotectionReduces neuronal apoptosis
    Cognitive enhancementImproves learning and memory
    Receptor affinityHigh affinity for dopamine receptors

    Case Studies

    • Neurotropic Effects in Clinical Settings :
      A study examined the addition of Tamitinol to existing therapies in patients with neurodegenerative disorders. Results indicated enhanced therapeutic outcomes compared to standard treatments alone. Patients reported improved cognitive function and reduced symptoms associated with their conditions .
    • Binding Affinity Studies :
      Research utilizing X-ray fluorescence techniques demonstrated that Tamitinol exhibits selective binding to specific receptors involved in neurotransmission. This selectivity is critical for minimizing side effects while maximizing therapeutic benefits .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Tamitinol dihydrochloride
    Reactant of Route 2
    Tamitinol dihydrochloride

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